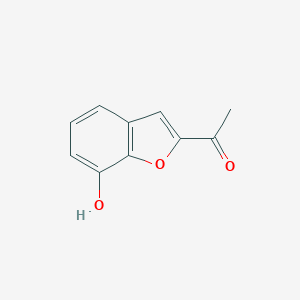

2-Acetyl-7-hydroxybenzofuran

Description

BenchChem offers high-quality 2-Acetyl-7-hydroxybenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-7-hydroxybenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(7-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIVIHCUSKDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344242 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-87-9 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Properties, Synthesis, and Applications

Introduction

In the vast landscape of heterocyclic chemistry, benzofuran derivatives represent a class of compounds with significant and diverse biological activities.[1][2][3] This guide focuses on a specific, multifunctional member of this family: 2-Acetyl-7-hydroxybenzofuran . Possessing a unique arrangement of a benzofuran core, a reactive acetyl group, and a phenolic hydroxyl group, this compound serves as a valuable building block in medicinal chemistry and a subject of interest for its intrinsic biological properties.[4] Its structure is a key determinant of its utility, offering multiple sites for chemical modification, which allows for the synthesis of a wide array of derivatives.

This document provides a comprehensive overview of the known chemical, physical, and biological properties of 2-Acetyl-7-hydroxybenzofuran. We will delve into its spectroscopic signature, potential synthetic routes, and its current and prospective applications in pharmaceutical development, organic synthesis, and materials science. The insights provided are curated for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Chemical and Physical Properties

The fundamental identity and behavior of a compound are defined by its physical and chemical properties. For 2-Acetyl-7-hydroxybenzofuran, these attributes dictate its solubility, stability, and reactivity in various experimental settings. The compound typically appears as a light yellow to orange crystalline powder.[4][5][6]

A summary of its key properties is presented below for rapid reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-(7-hydroxy-1-benzofuran-2-yl)ethanone | PubChem[7] |

| Synonyms | 2-Acetyl-7-hydroxycoumarone, 1-(7-hydroxy-2-benzofuranyl)ethanone | Chem-Impex, ChemicalBook[4][8] |

| CAS Number | 40020-87-9 | Chem-Impex, PubChem[4][7] |

| Molecular Formula | C₁₀H₈O₃ | Chem-Impex, PubChem[4][7] |

| Molecular Weight | 176.17 g/mol | Chem-Impex, PubChem[4][7] |

| Appearance | Light yellow to yellow to orange crystalline powder | Chem-Impex, TCI[4][6] |

| Melting Point | 164 - 168 °C | Chem-Impex[4] |

| Purity | ≥ 98% (by GC) | Chem-Impex, TCI[4][5] |

| Predicted Boiling Point | 327.8 ± 22.0 °C | ChemicalBook[8] |

| Predicted Density | 1.292 ± 0.06 g/cm³ | ChemicalBook[8] |

| Predicted pKa | 8.43 ± 0.40 | ChemicalBook[8] |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of 2-Acetyl-7-hydroxybenzofuran relies on a combination of spectroscopic techniques. The key functional groups—a ketone, a phenol, and a substituted aromatic system—give rise to a characteristic spectral fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a sharp singlet for the three protons of the acetyl group (CH₃) in the upfield region. The aromatic protons on the benzofuran ring system will appear as multiplets in the downfield region. A broad singlet, characteristic of the phenolic hydroxyl (-OH) proton, would also be anticipated.

-

¹³C NMR : The carbon spectrum will be distinguished by a signal at a high chemical shift corresponding to the carbonyl carbon of the acetyl group. Other signals will correspond to the various carbon environments within the aromatic benzofuran core.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the ketone group. Additionally, a broad absorption band in the higher wavenumber region will indicate the O-H stretching of the hydroxyl group.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would correspond to the compound's molecular weight of 176.17.[7]

While detailed, specific spectra are proprietary or found in databases like the SDBS (AIST Spectral DB), the predicted features provide a robust framework for structural verification.[5]

Biological Activity and Therapeutic Potential

Benzofuran scaffolds are ubiquitous in nature and are known to exhibit a wide range of pharmacological activities, including antitumor, antibacterial, antiviral, and antioxidant properties.[1][2][3] 2-Acetyl-7-hydroxybenzofuran, as a member of this class, is explored for several key biological effects.

-

Anti-inflammatory and Antioxidant Properties : The presence of the phenolic hydroxyl group is a strong indicator of potential antioxidant activity, as it can act as a radical scavenger.[4] This antioxidant capability is often mechanistically linked to anti-inflammatory effects.[2][9] Derivatives of this compound are actively studied for their potential to treat diseases associated with oxidative stress and inflammation.[4]

-

Antimicrobial and Antitumor Activity : The broader class of benzofurans has shown promise as antimicrobial and anticancer agents.[1][3] The 2-acetylbenzofuran core structure is a key pharmacophore that can be modified to enhance these activities, making it a valuable starting material for developing new therapeutic agents.[10][11]

The relationship between the compound's structure and its potential applications is visualized below.

Caption: Logical flow from structural features to biological activities and applications.

Synthesis and Reactivity

The synthesis of 2-acetylbenzofurans can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a suitable benzofuran precursor.[12] For 2-Acetyl-7-hydroxybenzofuran, a plausible route involves the acylation of 7-hydroxybenzofuran.

The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the synthesis of 2-Acetyl-7-hydroxybenzofuran.

Generalized Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative procedure. Note: This is a generalized method and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

-

Reaction Setup : A multi-neck round-bottom flask is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The starting material, 7-hydroxybenzofuran, is added and stirred until fully dissolved.

-

Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the Lewis acid catalyst (e.g., AlCl₃) from reacting with moisture, which would deactivate it.

-

-

Catalyst Addition : The Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.2 equivalents) is added portion-wise to the stirred solution. This step can be exothermic and may require cooling in an ice bath.

-

Causality: The Lewis acid coordinates to the acetyl chloride, making the acetyl group a much stronger electrophile, which is necessary for it to attack the electron-rich benzofuran ring.

-

-

Acylation : The reaction mixture is cooled to 0 °C. Acetyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, is added dropwise via an addition funnel over 30-60 minutes. The temperature is maintained at 0 °C during the addition. The reaction is then allowed to stir for several hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Causality: Dropwise addition at low temperature controls the exothermic reaction rate, preventing side reactions and ensuring selectivity for the desired product.

-

-

Quenching and Workup : Once the reaction is complete, it is carefully quenched by slowly pouring it over crushed ice and 1 M HCl. This hydrolyzes the aluminum complexes.

-

Causality: The acidic workup protonates any intermediates and separates the organic product from the inorganic aluminum salts.

-

-

Extraction : The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are then washed with a saturated sodium bicarbonate solution (to neutralize excess acid), followed by brine.

-

Causality: This standard liquid-liquid extraction procedure isolates the product from the aqueous phase and removes impurities.

-

-

Drying and Concentration : The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-Acetyl-7-hydroxybenzofuran.

Conclusion

2-Acetyl-7-hydroxybenzofuran stands out as a compound of considerable scientific interest. Its well-defined physical and chemical properties, combined with a versatile structure, make it an important molecule for synthetic and medicinal chemists. The presence of both hydroxyl and acetyl functional groups provides a platform for creating diverse libraries of derivatives with potentially enhanced biological activities. As research continues to uncover the therapeutic potential of benzofurans, the utility of 2-Acetyl-7-hydroxybenzofuran as a key intermediate and a bioactive molecule in its own right is poised to grow, promising further advancements in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. actascientific.com [actascientific.com]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Acetyl-7-hydroxybenzofuran, 5G | Labscoop [labscoop.com]

- 6. 2-Acetyl-7-hydroxybenzofuran | 40020-87-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Acetyl-7-hydroxybenzofuran | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-ACETYL-7-HYDROXYBENZOFURAN | 40020-87-9 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-7-hydroxybenzofuran, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, spectral analysis, and known biological activities. Drawing from established scientific literature and chemical databases, this guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic system found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] As a privileged scaffold in medicinal chemistry, benzofuran derivatives have demonstrated potential as antimicrobial, anti-inflammatory, antioxidant, and antitumor agents.[1][2][3] 2-Acetyl-7-hydroxybenzofuran, a functionalized derivative, presents itself as a valuable building block for the synthesis of more complex molecules and as a potential therapeutic agent in its own right. The presence of the acetyl and hydroxyl groups at the 2 and 7 positions, respectively, offers reactive sites for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel compounds with tailored pharmacological profiles.[3][4]

Chemical Identity and Physicochemical Properties

2-Acetyl-7-hydroxybenzofuran is a light yellow to orange crystalline powder.[4] Its core structure consists of a furan ring fused to a benzene ring, with an acetyl group at the second position and a hydroxyl group at the seventh position.

Chemical Structure

Caption: Chemical structure of 2-Acetyl-7-hydroxybenzofuran.

Physicochemical Data

The key physicochemical properties of 2-Acetyl-7-hydroxybenzofuran are summarized in the table below. These parameters are essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 1-(7-hydroxy-1-benzofuran-2-yl)ethanone | [4] |

| Synonyms | 2-Acetyl-7-hydroxycoumarone, 2-Acetylbenzofuran-7-ol | [4] |

| CAS Number | 40020-87-9 | [4] |

| Molecular Formula | C₁₀H₈O₃ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | Light yellow to yellow to orange crystalline powder | [4] |

| Melting Point | 164 - 168 °C | [4] |

| Boiling Point (Predicted) | 327.8 ± 22.0 °C | [5] |

| pKa (Predicted) | 8.36 ± 0.20 | [5] |

| LogP (Computed) | 1.9 | [4] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | Inferred from related compounds[6][7] |

Synthesis of 2-Acetyl-7-hydroxybenzofuran

While several methods exist for the synthesis of benzofuran derivatives, a common approach for preparing acetyl-substituted benzofurans involves the acylation of a corresponding hydroxybenzofuran or the cyclization of appropriately substituted precursors. A plausible synthetic route to 2-Acetyl-7-hydroxybenzofuran starts from resorcinol.

Synthetic Pathway Overview

A potential synthetic pathway involves the Friedel-Crafts acylation of resorcinol to form 2,4-dihydroxyacetophenone, followed by a cyclization reaction to construct the benzofuran ring.

Caption: Plausible synthetic workflow for 2-Acetyl-7-hydroxybenzofuran.

Experimental Protocol: Synthesis of 2,4-dihydroxyacetophenone from Resorcinol

This initial step is a well-established procedure for the acylation of resorcinol.[8][9]

Materials:

-

Resorcinol

-

Glacial Acetic Acid

-

Anhydrous Zinc Chloride (ZnCl₂)

-

50% Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

To 30 mL of glacial acetic acid, add 15 g (110 mmol) of anhydrous zinc chloride.

-

Heat the mixture to 140 °C until all the zinc chloride has dissolved.

-

Add 10 g (90 mmol) of resorcinol to the solution and continue heating with stirring at 150 °C in an oil bath for 3 hours.[9]

-

After cooling, decompose the resulting complex by adding 50 mL of 50% hydrochloric acid.

-

Cool the mixture in an ice bath to precipitate a bright yellow solid.

-

Filter the precipitate and wash it with 5% HCl.

-

Recrystallize the crude product from hot water to yield 2,4-dihydroxyacetophenone as a white solid.[9]

Note: The subsequent cyclization of 2,4-dihydroxyacetophenone with a suitable reagent like chloroacetone would lead to the formation of the benzofuran ring. The specific conditions for this step to yield 2-Acetyl-7-hydroxybenzofuran would require further optimization.

Spectroscopic Analysis

The structural elucidation of 2-Acetyl-7-hydroxybenzofuran is confirmed through various spectroscopic techniques. The expected spectral data are discussed below, based on data available for the compound and closely related analogs.[4][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan proton, the acetyl methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the downfield region. The acetyl protons will be a sharp singlet, and the hydroxyl proton signal may be broad and its chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the acetyl group will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3400-3200 | O-H stretch | Broad band, indicative of the hydroxyl group |

| ~3100-3000 | C-H stretch (aromatic) | Signals for the C-H bonds on the benzene and furan rings |

| ~1660-1640 | C=O stretch (ketone) | Strong absorption characteristic of an aryl ketone conjugated with the furan ring |

| ~1600, ~1450 | C=C stretch (aromatic) | Multiple bands confirming the aromatic structure |

| ~1280 | C-O stretch (aryl ether) | Characteristic of the furan ring ether linkage |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak ([M]⁺): Expected at m/z = 176, corresponding to the molecular weight of the compound.[4]

-

Major Fragments: Common fragmentation pathways for 2-aroylbenzofurans involve the loss of the acetyl group or parts of it, leading to the formation of characteristic fragment ions.[4]

Biological Activities and Potential Applications

2-Acetyl-7-hydroxybenzofuran and its derivatives are subjects of interest in pharmaceutical research due to their potential biological activities.

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant potential of benzofuran derivatives.[2][3][12] 2-Acetyl-7-hydroxybenzofuran is specifically noted as a candidate for investigation for these properties.[3][4] The phenolic hydroxyl group is a key structural feature that often contributes to antioxidant activity by acting as a radical scavenger.

Experimental Protocols for Biological Evaluation:

DPPH Radical Scavenging Assay (Antioxidant Activity): This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound solution in a suitable solvent (e.g., methanol, DMSO)

-

Methanol or other suitable solvent as a blank

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add varying concentrations of the test compound and positive control to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages (Anti-inflammatory Activity): This cell-based assay is widely used to screen for potential anti-inflammatory agents.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compound solution

-

Griess reagent

-

96-well cell culture plate

-

Cell culture incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with LPS to induce the production of nitric oxide.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at the appropriate wavelength (around 540 nm).

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.[13]

Role in Natural Product Synthesis and Materials Science

The reactive functional groups of 2-Acetyl-7-hydroxybenzofuran make it a valuable intermediate in the synthesis of more complex natural products and their analogs.[4] Furthermore, its structural features suggest potential applications in materials science, where it could be incorporated into polymers to modify their properties.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Acetyl-7-hydroxybenzofuran is not widely available. However, based on the data for structurally similar compounds such as 2-acetylbenzofuran and 2-acetyl-7-methoxybenzofuran, the following precautions should be observed.[1][14][15]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

2-Acetyl-7-hydroxybenzofuran is a heterocyclic compound with a rich chemical profile and significant potential for further research and development. Its versatile structure, featuring a benzofuran core with reactive acetyl and hydroxyl groups, makes it an attractive starting material for organic synthesis and a promising candidate for drug discovery, particularly in the areas of anti-inflammatory and antioxidant agents. This technical guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic approach, and an outline of its potential biological applications. Further experimental investigation into its synthesis, detailed spectral characterization, and in-depth biological evaluation is warranted to fully unlock the potential of this intriguing molecule.

References

-

PrepChem.com. (n.d.). Synthesis of 2-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran. Retrieved from [Link]

-

MDPI. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(9), 2891. Retrieved from [Link]

- Supporting Information. (n.d.).

-

PubChem. (n.d.). 2-Acetylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Miao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26762-26783. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. Retrieved from [Link]

-

MedCrave. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. MOJ Biorg Org Chem, 1(3), 62-65. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylfuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 5(5), 743-753. Retrieved from [Link]

-

PubMed. (2012). Anti-inflammatory and cytotoxic 2-arylbenzofurans from Morus wittiorum. Fitoterapia, 83(4), 750-753. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 5(5), 743-753. Retrieved from [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Molecules, 20(5), 8485-8504. Retrieved from [Link]

-

ResearchGate. (n.d.). DPPH antioxidant activity: the highest level (lowest IC50) found in.... Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. Retrieved from [Link]

-

PubMed. (2016). Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. Chirality, 28(8), 581-584. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties. Retrieved from [Link]

-

BMC Research Notes. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. BMC Research Notes, 11(1), 509. Retrieved from [Link]

-

University of Johannesburg. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Acetyl-7-hydroxybenzofuran | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ACETYL-7-HYDROXYBENZOFURAN | 40020-87-9 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 8. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Natural Occurrence, Isolation, and Characterization of 2-Acetyl-7-hydroxybenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-7-hydroxybenzofuran is a naturally occurring benzofuran derivative that has garnered interest within the scientific community for its potential therapeutic applications. Benzofurans, as a class, are heterocyclic compounds widely distributed in nature and known for a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor properties.[1][2][3] This technical guide provides an in-depth exploration of the natural sources, plausible biosynthetic origins, and detailed methodologies for the isolation, purification, and structural elucidation of 2-Acetyl-7-hydroxybenzofuran. Furthermore, it consolidates the current understanding of its biological activities, positioning it as a molecule of interest for future drug discovery and development initiatives.[4][5]

Introduction: The Significance of Benzofurans

The benzofuran scaffold, characterized by a fused benzene and furan ring system, is a privileged structure in medicinal chemistry.[3] Nature has produced a vast array of benzofuran-containing secondary metabolites, particularly in higher plant families such as Asteraceae, Moraceae, and Rutaceae.[1] These compounds are integral to plant defense mechanisms and exhibit a wide range of pharmacological effects.

2-Acetyl-7-hydroxybenzofuran (IUPAC Name: 1-(7-hydroxy-1-benzofuran-2-yl)ethanone) is a specific derivative that stands out due to its functional group combination: a hydroxyl group at the 7-position and an acetyl group at the 2-position.[6] This unique arrangement of substituents on the benzofuran core dictates its physicochemical properties and is hypothesized to be crucial for its biological activity.[4] This guide serves as a comprehensive resource for professionals seeking to work with this compound, from initial sourcing to final characterization and application.

Natural Distribution and Sources

The primary documented natural sources of 2-Acetyl-7-hydroxybenzofuran and its derivatives are plants from the genus Eupatorium, belonging to the Asteraceae family.[7]

-

Eupatorium chinense : The roots of this plant, a staple in traditional Chinese medicine, have been identified as a rich source of benzofuran dimers and trimers.[2][8][9] Phytochemical investigations have successfully isolated and identified 2-Acetyl-7-hydroxybenzofuran as a constituent.[2][10]

-

Eupatorium heterophyllum : Also within the Asteraceae family, this species is known to produce a variety of benzofuran and dihydrobenzofuran derivatives in its roots.[11][12]

The concentration of these secondary metabolites is often highest in the root system, suggesting a role in defense against soil-borne pathogens or as storage compounds. For researchers aiming to isolate this compound, the roots of these Eupatorium species represent the most promising starting material.

Plausible Biosynthetic Pathway

While the specific enzymatic steps for the biosynthesis of 2-Acetyl-7-hydroxybenzofuran have not been fully elucidated, a plausible pathway can be proposed based on the established biosynthesis of related phenylpropanoids and benzofurans. The pathway likely originates from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine.

Caption: Plausible biosynthetic pathway for 2-Acetyl-7-hydroxybenzofuran.

The proposed pathway involves:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaric acid.

-

Polyketide Extension: The p-Coumaric acid starter unit is extended by acetate units, likely derived from Acetyl-CoA.

-

Oxidative Cyclization: The resulting polyketide chain undergoes an intramolecular oxidative cyclization to form the core benzofuran ring. This is a critical step in forming the heterocyclic system.

-

Tailoring Reactions: A series of enzymatic modifications, including hydroxylation at the C7 position and the formation of the C2 acetyl group, yield the final product.

Isolation and Purification: A Methodological Workflow

The isolation of 2-Acetyl-7-hydroxybenzofuran from its natural matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The principle is to leverage the compound's moderate polarity to separate it from other plant metabolites.

Caption: Experimental workflow for isolating 2-Acetyl-7-hydroxybenzofuran.

Experimental Protocol: Step-by-Step Guide

1. Plant Material Preparation:

-

Step 1: Obtain fresh roots of Eupatorium chinense.

-

Step 2: Air-dry the roots in a well-ventilated area away from direct sunlight for 1-2 weeks, or use a forced-air oven at 40-50°C until brittle.

-

Step 3: Grind the dried roots into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

2. Extraction:

-

Step 1: Macerate the powdered root material (e.g., 1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation. Ethanol is chosen for its ability to extract a broad range of compounds of intermediate polarity.

-

Step 2: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Step 3: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Step 4: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

-

Causality: This step separates compounds based on their differential solubility in immiscible solvents, providing a preliminary purification.

-

Step 1: Suspend the crude extract in a water/methanol mixture (9:1 v/v) and partition sequentially against hexane to remove highly non-polar compounds like fats and waxes.

-

Step 2: Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate (EtOAc). 2-Acetyl-7-hydroxybenzofuran is expected to partition into the EtOAc fraction.

-

Step 3: Collect the ethyl acetate fraction and evaporate the solvent to dryness.

4. Chromatographic Purification:

-

Step 1: Silica Gel Column Chromatography:

-

Rationale: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; more polar compounds adhere more strongly.

-

Procedure: Adsorb the dried EtOAc fraction onto a small amount of silica gel. Load it onto a silica gel column packed in hexane. Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 Hex:EtOAc).

-

Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm). Combine fractions containing the target compound.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: For high-purity isolation, a final polishing step using reverse-phase HPLC is ideal. Here, a non-polar stationary phase (C18) is used, and more polar compounds elute first.

-

Procedure: Dissolve the semi-purified fraction in methanol. Inject onto a preparative C18 HPLC column. Elute with a gradient of water and acetonitrile.

-

Detection: Monitor the eluent with a UV detector (typically around 250-300 nm) to collect the peak corresponding to the pure compound.

-

Structural Elucidation

Confirming the identity and structure of the isolated compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

Caption: Workflow for the structural elucidation of the isolated compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 2-Acetyl-7-hydroxybenzofuran, based on public database information and typical values for its functional groups.[6]

| Technique | Parameter | Observed/Expected Value | Interpretation |

| Mass Spec. (MS) | Molecular Formula | C₁₀H₈O₃ | Confirms the elemental composition. |

| Exact Mass | 176.0473 g/mol | High-resolution mass provides unambiguous formula. | |

| ¹H NMR | Chemical Shifts (δ) | ~2.5 ppm (s, 3H) | Protons of the acetyl (CH₃) group. |

| ~6.8-7.5 ppm (m, 4H) | Aromatic and furan ring protons. | ||

| ~9.5-10.5 ppm (s, 1H) | Phenolic hydroxyl (-OH) proton. | ||

| ¹³C NMR | Chemical Shifts (δ) | ~26 ppm | Carbon of the acetyl (CH₃) group. |

| ~110-155 ppm | Carbons of the benzofuran ring system. | ||

| ~192 ppm | Carbonyl carbon of the acetyl group. | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3400 cm⁻¹ (broad) | O-H stretching of the hydroxyl group. |

| ~1660 cm⁻¹ (strong) | C=O stretching of the conjugated ketone. | ||

| ~1500-1600 cm⁻¹ | C=C stretching of the aromatic ring. | ||

| ~1250 cm⁻¹ | C-O stretching of the furan ether and phenol. |

Biological Activity and Therapeutic Potential

2-Acetyl-7-hydroxybenzofuran, along with the broader class of benzofurans, has demonstrated a range of promising biological activities.

-

Anti-inflammatory and Antioxidant Properties: The compound is explored for its potential to mitigate inflammation and oxidative stress.[4][5] The phenolic hydroxyl group is a key structural feature for radical scavenging, which is a primary mechanism for antioxidant activity.[13]

-

Antiviral Activity: Benzofurans isolated from Eupatorium chinense have shown in vitro antiviral activities, particularly against respiratory syncytial virus (RSV).[8] This suggests potential applications in developing new antiviral agents.

-

Hepatoprotective Potential: While direct studies on this specific compound are limited, related flavonoids and phenolic compounds are well-documented for their hepatoprotective effects against toxin-induced liver damage.[14][15] This presents a logical avenue for future investigation into the therapeutic potential of 2-Acetyl-7-hydroxybenzofuran.

-

Drug Development Foundation: Its structure serves as a valuable scaffold in medicinal chemistry.[4] Synthetic modifications of the acetyl and hydroxyl groups can lead to the creation of derivatives with enhanced potency or novel biological activities, making it a key building block for new drug formulations.[16]

Conclusion and Future Directions

2-Acetyl-7-hydroxybenzofuran is a naturally occurring molecule with significant potential, rooted in its defined presence in medicinal plants of the Eupatorium genus. This guide has provided a comprehensive framework for its study, from locating its natural source to its isolation and definitive characterization. The established protocols and workflows offer a validated starting point for researchers. The known anti-inflammatory, antioxidant, and antiviral activities warrant further investigation, particularly mechanistic studies and in vivo efficacy models. Future research should focus on elucidating its precise mechanism of action, exploring its potential as a hepatoprotective agent, and utilizing its scaffold for the semi-synthesis of novel therapeutic candidates.

References

- Chem-Impex. (n.d.). 2-Acetyl-7-hydroxybenzofuran.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 595329, 2-Acetyl-7-hydroxybenzofuran. Retrieved from [Link]

- BLD Pharm. (n.d.). 2-Acetyl-7-hydroxybenzofuran.

-

Matsunaga, K., et al. (2022). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 27(24), 8856. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. Retrieved from [Link]

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

-

ResearchGate. (n.d.). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Retrieved from [Link]

-

ResearchGate. (n.d.). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]

-

Ye, Y., et al. (2016). Antiviral benzofurans from Eupatorium chinense. Phytochemistry, 122, 195-203. Available from: [Link]

-

Li, Y., et al. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Molecules, 29(9), 2008. Available from: [Link]

- Sharma, P., & Kumar, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3).

-

MDPI. (2022). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]

-

Diva Portal. (n.d.). Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf. Retrieved from [Link]

-

Wu, J., et al. (2023). Hepatoprotective Effects of Flavonoids against Benzo[a]Pyrene-Induced Oxidative Liver Damage along Its Metabolic Pathways. Journal of Medicinal Food, 26(11), 775-784. Available from: [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26746-26768. Available from: [Link]

-

Kraus, G. A., & Melekhov, A. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic letters, 11(19), 4438-4439. Available from: [Link]

-

Hughes, D. W., & Galau, G. A. (1989). Isolation of Nucleic Acids From Plants by Differential Solvent Precipitation. Analytical Biochemistry, 179(2), 326-330. Available from: [Link]

-

Morales-González, J. A., et al. (2019). Review of natural products with hepatoprotective effects. World Journal of Gastroenterology, 25(38), 5813-5857. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Available from: [Link]

-

Jabbar, A. A., et al. (2023). Hepatoprotective effects of Gynura procumbens against thioacetamide-induced cirrhosis in rats: Targeting inflammatory and oxidative stress signalling pathways. Saudi Pharmaceutical Journal, 31(1), 127-138. Available from: [Link]

-

Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synthesis, 54(10), 2377-2384. Available from: [Link]

-

Kim, H., et al. (2024). Hepatoprotective Effects of Resveratrol on Acetaminophen-Induced Acute Liver Injury and Its Implications for Tofacitinib Disposition in Rats. Pharmaceutics, 16(2), 241. Available from: [Link]

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

Sources

- 1. researchgate.net [researchgate.net]

- 2. actascientific.com [actascientific.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. hurawalhi.com [hurawalhi.com]

- 6. 2-Acetyl-7-hydroxybenzofuran | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Antiviral benzofurans from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 13. Hepatoprotective Effects of Flavonoids against Benzo[a]Pyrene-Induced Oxidative Liver Damage along Its Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatoprotective Effects of Resveratrol on Acetaminophen-Induced Acute Liver Injury and Its Implications for Tofacitinib Disposition in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

biological activity of 2-Acetyl-7-hydroxybenzofuran

An In-depth Technical Guide to the Biological Activities of 2-Acetyl-7-hydroxybenzofuran and Its Derivatives

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Within this important class, 2-Acetyl-7-hydroxybenzofuran serves as a versatile synthetic intermediate and a key pharmacophore for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive analysis of the diverse biological activities associated with 2-Acetyl-7-hydroxybenzofuran and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. By synthesizing data from contemporary research, this document offers field-proven insights into mechanisms of action, experimental protocols, and future directions for researchers and drug development professionals.

The 2-Acetyl-7-hydroxybenzofuran Core: Chemical Properties and Synthetic Value

2-Acetyl-7-hydroxybenzofuran is a heterocyclic compound featuring a benzofuran ring system substituted with an acetyl group at the 2-position and a hydroxyl group at the 7-position. This unique arrangement of functional groups imparts significant reactivity and potential for biological interaction.

Chemical Structure and Properties:

-

Molecular Formula: C₁₀H₈O₃[5]

-

Molecular Weight: 176.17 g/mol [5]

-

Appearance: Light yellow to orange powder or crystal[6]

-

Key Features: The phenolic hydroxyl group can act as a hydrogen bond donor and is crucial for antioxidant activity, while the acetyl group provides a site for further chemical modification to create diverse derivatives.[3]

Its structural similarity to naturally occurring bioactive compounds makes it an invaluable building block in medicinal chemistry for creating more complex molecules and novel therapeutic agents.[3][4]

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the 2-acetylbenzofuran scaffold have emerged as potent anticancer agents, demonstrating significant antiproliferative activity across a range of human cancer cell lines.[1] The therapeutic efficacy of these compounds often stems from their ability to inhibit critical enzymes and signaling pathways involved in tumor growth and survival.[7][8]

Mechanism of Action: Kinase and Transcription Factor Inhibition

Research has highlighted two primary mechanisms through which 2-acetylbenzofuran derivatives exert their anticancer effects:

-

EGFR Kinase Inhibition: Certain 2-acetylbenzofuran hybrids have shown remarkable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] Overactivation of EGFR is a common driver in many cancers, and its inhibition can halt downstream signaling cascades responsible for cell proliferation and survival.

-

STAT3 Inhibition: The 2-acetyl-7-phenylaminobenzofuran hybrid has been identified as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] STAT3 is a transcription factor that, when constitutively active, promotes the expression of genes involved in proliferation, angiogenesis, and metastasis.

dot

Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.

Quantitative Anti-inflammatory Activity

| Compound | Cell Line | IC₅₀ (NO Inhibition) | Reference |

| Benzofuran Derivative 1 | RAW 264.7 | 17.31 µM | [9] |

| Benzofuran Derivative 3 | RAW 264.7 | 16.5 µM | [9] |

| Celecoxib (Positive Control) | RAW 264.7 | 32.1 µM | [9] |

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol outlines the steps to evaluate the anti-inflammatory activity of test compounds by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 murine macrophages.

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 2-acetylbenzofuran derivatives for 1 hour.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

The benzofuran scaffold is present in many compounds with potent antibacterial and antifungal properties. [2][10]Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens. [9]

Spectrum of Activity

Studies have demonstrated that benzofuran derivatives can inhibit the growth of clinically relevant microbes.

| Compound Class | Target Microbe | Activity (MIC) | Reference |

| Aza-benzofuran | Staphylococcus aureus | 12.5 µg/mL | [9] |

| Aza-benzofuran | Salmonella typhimurium | 12.5 µg/mL | [9] |

| Aza-benzofuran | Escherichia coli | 25 µg/mL | [9] |

| Oxa-benzofuran | Penicillium italicum | 12.5 µg/mL | [9] |

| Oxa-benzofuran | Colletotrichum musae | 12.5–25 µg/mL | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Neuroprotective Potential in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates multi-target therapeutic strategies. [11]2-Arylbenzofuran derivatives have been designed as multi-target-directed ligands, showing promise by simultaneously inhibiting key enzymes implicated in AD pathology. [11][12]

Mechanism of Action: Dual Enzyme Inhibition

-

Cholinesterase (AChE/BuChE) Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in AD patients. [11]* β-secretase (BACE1) Inhibition: Inhibition of BACE1, a key enzyme in the production of amyloid-β (Aβ) peptides, can reduce the formation of amyloid plaques, a primary pathological hallmark of AD. [11] Many 2-arylbenzofuran derivatives exhibit potent, dual inhibitory activity against both cholinesterases and BACE1. [11]

Quantitative Neuroprotective Activity

| Compound ID | AChE IC₅₀ | BACE1 IC₅₀ | Reference |

| Compound 20 | 0.086 µM | > 40 µM | [11] |

| Compound 8 | 0.402 µM | 0.087 µM | [11] |

| Compound 19 | 0.103 µM | 0.087 µM | [11] |

| Donepezil (Control) | 0.085 µM | - | [11] |

Conclusion and Future Directions

2-Acetyl-7-hydroxybenzofuran and its derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. The scaffold's versatility allows for the development of potent and selective inhibitors for targets relevant to oncology, inflammation, infectious diseases, and neurodegeneration. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutic agents.

References

-

Al-Ostath, A., El-Sayed, M., & El-Khouly, A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 11096-11120. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetyl-7-hydroxybenzofuran. PubChem Compound Database. Retrieved from [Link]

-

SciSpace. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

-

Elmaaty, A. A., El-Taweel, F. M., & Al-qurashi, N. A. (2020). Utility of 2-Acetyl Benzofuran for the Synthesis of New Heterocycles as Potential Anticancer Agents. Journal of Heterocyclic Chemistry, 57(11), 3925-3935. Retrieved from [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2021). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Mini-Reviews in Organic Chemistry, 18(6), 736-753. Retrieved from [Link]

-

Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(15), 5789. Retrieved from [Link]

-

Wang, L., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. Retrieved from [Link]

-

Heidary, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 407-417. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. Retrieved from [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. Retrieved from [Link]

-

Asghari, S., Ramezani, M., & Asghari, G. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 12(5), 349-361. Retrieved from [Link]

-

Romagnoli, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. Retrieved from [Link]

-

Romagnoli, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Retrieved from [Link]

-

Murray State's Digital Commons. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. 2-Acetyl-7-hydroxybenzofuran | C10H8O3 | CID 595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ACETYL-7-HYDROXYBENZOFURAN | 40020-87-9 [amp.chemicalbook.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. ijpbs.com [ijpbs.com]

- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-Acetyl-7-hydroxybenzofuran Derivatives and Analogs: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 2-acetyl-7-hydroxybenzofuran, its derivatives, and analogs for researchers, scientists, and professionals in drug development. Delving into the core of its chemistry, this document elucidates synthetic strategies, explores the vast therapeutic landscape, and offers insights into the structure-activity relationships that govern its biological efficacy.

Introduction: The Benzofuran Scaffold as a Privileged Structure

The benzofuran nucleus, an oxygen-containing heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry.[1] This scaffold is a key component of numerous biologically active natural products and synthetic compounds, demonstrating a remarkable spectrum of pharmacological properties.[1][2] Naturally occurring benzofurans like cicerfuran, conocarpan, and ailanthoidol are recognized for their potent biological activities.[3] The versatility of the benzofuran core allows for extensive chemical modifications, making it a fertile ground for the discovery of novel therapeutic agents.[1] Derivatives of benzofuran have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][4][5][6]

Among the myriad of benzofuran derivatives, 2-acetyl-7-hydroxybenzofuran emerges as a particularly interesting starting point for synthetic diversification. Its structure, featuring a reactive acetyl group and a phenolic hydroxyl group, offers multiple handles for chemical modification, paving the way for the creation of extensive libraries of novel compounds with diverse pharmacological profiles.[1][7] This guide will navigate the synthetic pathways to this core structure and its analogs, dissect their biological activities with a focus on mechanistic insights, and present the established protocols for their evaluation.

Synthetic Strategies for the Benzofuran Core and 2-Acetyl-7-hydroxybenzofuran

The construction of the benzofuran ring system is a well-explored area of organic synthesis, with numerous methods developed since its first synthesis by Perkin in 1870.[1] These strategies often involve the formation of the furan ring onto a pre-existing benzene derivative or the simultaneous formation of both rings.

Classical and Modern Synthetic Approaches

A common and effective method for synthesizing 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde with a chloroacetone.[8] This approach, a variation of the Darzens condensation, provides a direct route to the desired scaffold.

A mechanism for the synthesis of 2-acetyl benzofuran using potassium tert-butoxide has also been described, highlighting the utility of strong bases in promoting the necessary cyclization.[9] Modern catalytic methods, employing transition metals like copper, nickel, gold, and silver, have also been developed to afford benzofuran derivatives in high yields under mild conditions.[10]

Experimental Protocol: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde [8]

This protocol outlines a general procedure for the synthesis of the 2-acetylbenzofuran core, which can be adapted for the synthesis of 2-acetyl-7-hydroxybenzofuran by starting with 2,3-dihydroxybenzaldehyde.

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone.

-

Step 2: Addition of Reagents. To the solution, add chloroacetone (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).

-

Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up. After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

-

Step 5: Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure 2-acetylbenzofuran.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetone and potassium carbonate is crucial to prevent side reactions, such as the hydrolysis of chloroacetone.

-

Potassium Carbonate: This base acts as a proton scavenger, facilitating the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile. It is a mild enough base to avoid unwanted side reactions.

-

Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization reactions.

Derivatization of 2-Acetyl-7-hydroxybenzofuran

The presence of the acetyl and hydroxyl groups on the 2-acetyl-7-hydroxybenzofuran core allows for a wide range of derivatization strategies to explore structure-activity relationships (SAR).

-

Modification of the 7-hydroxyl group: The phenolic hydroxyl group can be alkylated, acylated, or used as a handle to introduce other functional groups. For instance, reaction with epichlorohydrin in the presence of an amine can introduce an aminopropoxy side chain, a common pharmacophore in beta-blockers.[11]

-

Reactions of the 2-acetyl group: The carbonyl group can undergo various reactions, such as condensation with aldehydes to form chalcones, or with amines to form Schiff bases, which can be further cyclized to yield azetidinones.[12] The methyl group of the acetyl moiety can be halogenated to introduce a reactive handle for further substitution.[3]

Pharmacological Activities and Therapeutic Potential

The benzofuran scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[5][13] The introduction of the 2-acetyl-7-hydroxy motif and subsequent derivatizations can modulate and enhance these activities.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents.[2][4] They can exert their effects through various mechanisms, including the inhibition of kinases like CDK2/GSK-3β, which are crucial for cancer cell proliferation.[4] The hybridization of the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, piperazines, and imidazoles, has yielded potent cytotoxic agents against various cancer cell lines.[14]

For instance, some oxindole-based benzofuran hybrids have demonstrated potent activity against breast cancer cell lines MCF-7 and T-47D.[4] The arrangement of substituents on the benzofuran ring is critical for activity. For example, studies have shown that an acetyl group at the 2-position and a bromomethyl group at the 3-position can determine the activity and selectivity of certain benzofuran derivatives.[3]

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Oxindole-benzofuran hybrids | MCF-7 | 2.27–12.9 | [4] |

| Oxindole-benzofuran hybrids | T-47D | 3.82–9.7 | [4] |

| 2-Arylbenzofuran derivatives | Various | 2.74 (GI50) | [2] |

Antimicrobial Activity

Benzofuran derivatives are a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[15] They can exert their antibacterial effects through various mechanisms.[15] The combination of the benzofuran nucleus with other heterocyclic systems like benzothiazepine, isatin, imidazole, and pyrazole has led to the development of potent antimicrobial compounds.[15]

Anti-inflammatory and Antioxidant Properties

2-Acetyl-7-hydroxybenzofuran and its derivatives have been explored for their anti-inflammatory and antioxidant properties.[7][16] The anti-inflammatory effects of benzofuran derivatives can be attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and to modulate key inflammatory signaling pathways such as NF-κB.[1] By inhibiting the NF-κB pathway, these compounds can reduce the expression of pro-inflammatory cytokines.[1]

The antioxidant activity of benzofuran compounds is also well-documented.[13][14] They can act as radical scavengers, and their antioxidant properties make them suitable for use in skincare products to protect against oxidative stress.[7][16]

Neuroprotective Effects and Potential in Neurodegenerative Diseases

Recent research has highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease (AD).[2][17] Some 2-arylbenzofuran derivatives have shown potent anti-amyloid aggregation activity and dual inhibitory activity against cholinesterases and β-secretase (BACE1), key enzymes in the pathogenesis of AD.[2][17]

A series of benzofuran derivatives have also been discovered to have neuroprotective activity in collaboration with insulin-like growth factor 1 (IGF-1).[18] This suggests that these compounds could enhance the neuroprotective effects of endogenous growth factors.[18]

Future Perspectives and Conclusion

The 2-acetyl-7-hydroxybenzofuran scaffold and its analogs represent a highly versatile and promising platform for the development of new therapeutic agents. The ease of synthesis and the potential for diverse chemical modifications make this class of compounds an attractive area for further research.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesis of new libraries of derivatives with a focus on novel heterocyclic hybrids to explore new areas of chemical space.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify specific cellular targets.

-

In Vivo Efficacy and Safety Profiling: Moving promising lead compounds from in vitro studies to in vivo models to assess their efficacy, pharmacokinetics, and safety.

-

Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors based on the known structure-activity relationships.

References

- Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (2023-04-11).

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.

- Benzofuran Derivatives: Significance and symbolism. (2024-12-13).

- Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - Bentham Science Publisher. (2021-12-14).

- Synthesis of 2-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran - PrepChem.com.

- 2-Acetyl-7-hydroxybenzofuran | 40020-87-9 - Benchchem.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18).

- 2-Acetyl-7-hydroxybenzofuran - Chem-Impex.

- Synthesis of 2-acetyl benzofuran 164 | Download Scientific Diagram - ResearchGate.

- Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. - ResearchGate.

- 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF - ResearchGate. (2025-08-06).

- Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019-09-02).

- An In-depth Technical Guide to 2- Acetyldibenzofuran and its Chemical Derivatives for Researchers, Scientists, and Drug - Benchchem.

- 2-Acetyl-7-hydroxybenzofuran.

- An Update on Natural Occurrence and Biological Activity of Benzofurans - Acta Scientific. (2020-09-21).

- (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025-11-25).

- Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed. (2016-05-26).

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC - NIH.

- 2-Acetyl-7-hydroxybenzofuran | C10H8O3 | CID 595329 - PubChem - NIH.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024-05-05).

Sources

- 1. 2-Acetyl-7-hydroxybenzofuran | 40020-87-9 | Benchchem [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. atlantis-press.com [atlantis-press.com]

- 14. ijsdr.org [ijsdr.org]

- 15. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science [benthamscience.com]

- 16. hurawalhi.com [hurawalhi.com]

- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 2-Acetyl-7-hydroxybenzofuran and its Derivatives

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly been shown to be a fertile ground for the discovery of potent and selective therapeutic agents. Its presence in numerous natural products with diverse biological activities has inspired the synthesis of a vast library of derivatives, leading to significant advancements in drug discovery.[1] This guide focuses on 2-Acetyl-7-hydroxybenzofuran, a key synthetic intermediate that serves as a gateway to a new generation of benzofuran-based therapeutics. While research on the parent molecule is still emerging, the exploration of its derivatives has revealed promising avenues for the treatment of a range of human diseases, most notably in the realms of oncology, inflammation, and oxidative stress-related pathologies.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a summary of existing knowledge, but a practical, in-depth technical resource. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature. Our aim is to empower you, the researcher, to explore the therapeutic potential of this versatile molecule and its derivatives with scientific rigor and a clear understanding of the path from synthesis to biological evaluation.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran moiety, a fusion of a benzene and a furan ring, is a common feature in a multitude of natural and synthetic compounds exhibiting a broad spectrum of pharmacological properties.[1] These include anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral activities.[1][2] The versatility of the benzofuran nucleus allows for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. 2-Acetyl-7-hydroxybenzofuran, with its strategically placed acetyl and hydroxyl groups, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of novel derivatives.[3]

Therapeutic Avenues for 2-Acetyl-7-hydroxybenzofuran Derivatives

While direct biological data on 2-Acetyl-7-hydroxybenzofuran is limited in publicly available literature, its utility as a precursor for therapeutically active molecules is well-documented. The primary areas of investigation for its derivatives include:

-

Anticancer Activity: The benzofuran scaffold is a cornerstone in the design of novel anticancer agents.[1] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the lung, colon, breast, and liver.[4][5]

-

Anti-inflammatory Properties: Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key signaling pathways.[6][7]

-

Antioxidant Effects: Oxidative stress is implicated in a wide array of pathologies. The phenolic hydroxyl group present in many benzofuran derivatives, including the parent 2-Acetyl-7-hydroxybenzofuran, suggests an intrinsic potential for antioxidant activity.[8]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents from the benzofuran scaffold is a highly active area of research. Derivatives of 2-acetylbenzofuran have shown particular promise.

Mechanism of Action: Diverse and Targeted

The anticancer activity of benzofuran derivatives is not attributed to a single mechanism but rather a range of targeted actions, including:

-

Kinase Inhibition: Certain 2-acetylbenzofuran hybrids have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many cancers.[4]

-

STAT3 Inhibition: A 2-acetyl-7-phenylaminobenzofuran hybrid has been identified as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation and survival.[4]

-

Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins like Bcl-2 and Bax, and the activation of caspases.[4][5]

-

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[5]

Quantitative Data: A Snapshot of Potency

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives, illustrating the potential of this chemical class. It is important to note that these are not derivatives of 2-Acetyl-7-hydroxybenzofuran itself but demonstrate the therapeutic promise of the broader benzofuran scaffold.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-acetylbenzofuran hybrid (26) | EGFR Kinase | 0.93 | [4] |

| 2-acetyl-7-phenylaminobenzofuran hybrid (27) | MDA-MB-468 | 0.16 | [4] |

| Oxindole-based benzofuran hybrid (22d) | MCF-7 | 3.41 | [4] |

| Oxindole-based benzofuran hybrid (22f) | MCF-7 | 2.27 | [4] |